molecular formula C11H13NO2S B097689 N-(p-Toluenesulfonyl)-3-pyrroline CAS No. 16851-72-2

N-(p-Toluenesulfonyl)-3-pyrroline

Cat. No. B097689
CAS RN: 16851-72-2
M. Wt: 223.29 g/mol
InChI Key: UNYMIBRUQCUASP-UHFFFAOYSA-N
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Description

N-(p-Toluenesulfonyl)-3-pyrroline and its derivatives are a class of compounds that have been extensively studied due to their utility in organic synthesis and potential applications in medicinal chemistry. These compounds are characterized by the presence of a tosyl group attached to a pyrroline or pyrrole ring, which can serve as a protective group or a synthetic handle for further chemical transformations .

Synthesis Analysis

The synthesis of N-(p-toluenesulfonyl)-3-pyrroline derivatives involves various strategies. One approach includes the aminomethylation of N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide to form N-tosyl-aminomethylated compounds, which can be further converted into N-tosylpyrroles with acid catalysts . Another method involves the cyclopalladation of hydrazones derived from N-(p-toluenesulfonyl)-3-acetylpyrrole, leading to the formation of metal complexes . Additionally, the bromination of pyrrole followed by tosylation has been used to prepare stable derivatives like 2-bromo-N-(p-toluenesulfonyl)pyrrole, which are excellent substrates for Suzuki coupling reactions . Furthermore, N-p-toluenesulfonylpyrroles have been synthesized from 1,3-dienes through [4+2]-cycloaddition and subsequent conversion to pyrroles .

Molecular Structure Analysis

The molecular structure of N-(p-toluenesulfonyl)-3-pyrroline derivatives has been elucidated using various spectroscopic techniques, including NMR, UV-Vis, IR, and mass spectrometry. X-ray diffraction analysis has provided detailed insights into the crystal structures of these compounds, revealing their coordination modes and bonding arrangements in metal complexes . The structural studies have shown that these derivatives can act as bidentate ligands, coordinating through the sulfonylimine nitrogen and the pyrrole nitrogen .

Chemical Reactions Analysis

N-(p-toluenesulfonyl)-3-pyrroline derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of pyrrole compounds through condensation with α,β-unsaturated carbonyl compounds . Lewis acid-catalyzed cyanation of pyrroles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been reported to afford 2-cyanopyrroles with excellent regioselectivity . Additionally, these derivatives have been involved in rearrangement reactions, such as the conversion of azetidines into pyrrolidines under Lewis acid conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(p-toluenesulfonyl)-3-pyrroline derivatives are influenced by the presence of the tosyl group. These compounds generally exhibit good stability and can be stored indefinitely at ambient temperature . Their stability and reactivity make them suitable for use in various organic transformations. The tosyl group also enhances the solubility of these compounds in organic solvents, which is beneficial for their application in synthesis .

Scientific Research Applications

Derivative Synthesis

N-(p-Toluenesulfonyl)-3-pyrroline and its derivatives have been explored for their potential in chemical synthesis. For instance, a study demonstrated the preparation of 2-bromo-N-(p-toluenesulfonyl)pyrrole, a stable crystalline derivative of 2-bromopyrrole, which is an excellent substrate for Suzuki coupling with arylboronic acids (Knight, Huffman, & Isherwood, 2003).

Catalysis and Synthesis

The compound also finds use in catalytic processes. An active Nb complex, used as a catalyst in the ring-closing metathesis reaction of N,N-diallyl-p-toluenesulfonamide, efficiently produces the corresponding 3-pyrroline derivative (Fuji et al., 2018).

Reactions and Molecular Transformations

Various molecular transformations utilizing derivatives of N-(p-Toluenesulfonyl)-3-pyrroline have been studied. This includes the rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines into pyrrolidines under Lewis acid conditions (Narhe, Sriramurthy, & Yadav, 2012).

Spiro Compound Synthesis

The synthesis of functionalized spiro[indoline-3,5′-pyrroline]-2,2′-diones via three-component reactions of arylamines, acetylenedicarboxylates, and isatins has been explored, showcasing the compound's versatility in organic synthesis (Han, Wu, Sun, & Yan, 2012).

Pyrrole Derivative Synthesis

The compound's derivatives have been used in the synthesis of other complex structures, like the synthesis of 3-octanoylpyrrole, where N-tolylsulfonylpyrrole reacted with caprylyl chloride in the presence of AlCl3 (Zhan Zhi-gang, 2004).

Gold Catalysis

N-(p-Toluenesulfonyl)-3-pyrroline derivatives have been used in gold(III) chloride-catalyzed cycloisomerization of alpha-aminoallenes to 3-pyrrolines, a process important in the synthesis of functionalized pyrrolines and other natural products (Morita & Krause, 2004).

Safety And Hazards

p-Toluenesulfonyl compounds can be hazardous. They may cause irritation to the skin, eyes, and respiratory tract. They may be toxic if ingested, inhaled, or absorbed through the skin .

Future Directions

Future research on p-toluenesulfonyl compounds could focus on developing more practical and general synthetic methodologies . There are also opportunities to explore new chemical space by realizing chemoselective, site-selective, and enantioselective intermolecular nitrene transfer .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYMIBRUQCUASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456644
Record name N-(p-Toluenesulfonyl)-3-pyrroline
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Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(p-Toluenesulfonyl)-3-pyrroline

CAS RN

16851-72-2
Record name N-Tosyl-2,5-dihydropyrrole
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Record name N-(p-Toluenesulfonyl)-3-pyrroline
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Record name 1H-Pyrrole, 2,5-dihydro-1-[(4-methylphenyl)sulfonyl]
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Record name N-(p-Toluenesulfonyl)-3-pyrroline
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Synthesis routes and methods I

Procedure details

A solution of N,N-Diallyl-4-methyl-benzenesulfonamide (251 mg, 1.0 mmol, 1.0 equiv), phosphonium catalyst (10) (30 mg, 0.025 mmol, 0.025 equiv) in CH2Cl2 (20 mL, 0.05 M) were heated under reflux for 3 h under argon. The mixture was concentrated under reduced pressure. The crude product was diluted with CH2Cl2 (1 ml) and the catalyst was precipitated with Et2O (10 mL). Filtration produced the phosphonium catalyst (10) in quantitative yield (85% purity). Evaporation of the filtrate afforded pure 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole (99.5%). Second cycle: 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole was obtained in 98% yield and the phosphonium catalyst (10) could be recovered in quantitative yield in 83% purity.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1.0 l stirred vessel having a bottom discharge valve is charged with 51.3 g (0.3 mol) of p-toluenesulphonamide, 200 ml (1.2 mol) of 6 N sodium hydroxide, 400 ml of toluene and 4.44 g (15 mmol) of tetrabutyl-ammonium chloride and, at an internal temperature of 60° C., 37.5 g (0.3 mol) of cis-1,4-dichloro-2-butene are added dropwise with vigorous stirring over a period of 20 minutes, whereupon the internal temperature rises by 2° C. The mixture is stirred for another hour at 60° C. and another 2 hours at 80° C., the aqueous phase is then separated off and the organic phase is washed at 60° C. with 100 ml of 1 N sulphuric acid and 2×200 ml of water. The organic phase is filtered through a fluted filter moistened with toluene into a crystallisation vessel. Upon cooling to 0° C., 44.8 g of product, melting point 128 to 130° C., are obtained. From the concentrated mother liquor (approx. 20 g), recrystallisation from 100 ml of isopropanol or 60 ml of toluene affords a further 12 to 15 g of product, melting point: 125 to 127° C. Yield: 85 to 90% of theory.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N,N-Diallyl-4-methyl-benzenesulfonamide (251 mg, 1.0 mmol, 1.0 equiv), phosphonium catalyst (10) (30 mg, 0.025 mmol, 0.025 equiv) in CH2Cl2 (20 mL, 0.05 M) were heated under reflux for 3 h under argon. The mixture was concentred under reduced pressure. The crude product was diluted with CH2Cl2 (1 ml) and the catalyst was precipitated with Et2O (10 mL). Filtration produced the phosphonium catalyst (10) in quantitative yield (85% purity). Evaporation of the filtrate afforded pure 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole (99.5%). Second cycle: 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole was obtained in 98% yield and the phosphonium catalyst (10) could be recovered in quantitative yield in 83% purity. Third cycle: 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole was obtained in 97% yield and the phosphonium catalyst (10) could be recovered in quantitative yield in 77% purity. Fourth cycle: 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole was obtained in 97% yield and the phosphonium catalyst (10) could be recovered in quantitative yield in 68% purity. Fifth cycle: 1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole was obtained in 95% yield and the phosphonium catalyst (10) could be recovered in quantitative yield in 67% purity.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
JT Durrani - 2015 - research-repository.st-andrews.ac …
Palladium catalysed asymmetric hydroxy- and alkoxycarbonylation reactions of alkenes have the potential to deliver valuable chiral carboxylic acid and ester building blocks from cheap …
T Ohwada, I Okamoto, K Shudo, K Yamaguchi - Tetrahedron letters, 1998 - Elsevier
The pyramidalization of the nitrogen in sulfonamides of 7-azabicyclo[2.2.1]heptane is enhanced in the solid state as compared with the corresponding monocyclic sulfonamides of …
Number of citations: 45 www.sciencedirect.com
C Mayer - 2014 - research-collection.ethz.ch
Enzymes are remarkable catalysts. Over eons, nature has fine-tuned these protein molecules to catalyze the plethora of reactions necessary to sustain life with unmatched rates and …
Number of citations: 0 www.research-collection.ethz.ch
TM Konrad - 2013 - research-repository.st-andrews.ac …
The research presented in this thesis is a project funded by the EU-network of the Marie Curie project NANO-HOST in collaboration with partner institutes. The aims of this network are to …

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